
Butylbenzene
Overview
Description
Butylbenzene is a member of the alkylbenzene family, characterized by a benzene ring substituted with a butyl group. It is a clear, colorless liquid at room temperature with a characteristic aromatic smell. The molecular formula of this compound is C₁₀H₁₄, and its molecular weight is approximately 134.22 g/mol . There are several isomers of this compound, each exhibiting unique properties and uses. These isomers are differentiated by the specific location of the butyl group on the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butylbenzene can be synthesized through the alkylation of benzene with butene in the presence of an acidic catalyst such as sulfuric acid or hydrofluoric acid .
Industrial Production Methods: In industrial settings, this compound is typically produced via the alkylation of benzene with butene. This process involves the use of an acidic catalyst to facilitate the addition of the butyl group to the benzene ring .
Chemical Reactions Analysis
Types of Reactions: Butylbenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can occur, where this compound reacts with electrophiles in the presence of catalysts.
Major Products:
Oxidation: Butyrophenone
Reduction: Butylcyclohexane
Substitution: Various substituted butylbenzenes depending on the electrophile used.
Scientific Research Applications
Chemical Manufacturing
Butylbenzene serves as a vital solvent in chemical manufacturing processes. Its ability to dissolve a wide range of compounds makes it suitable for:
- Synthesis of Chemicals : It is commonly used in reactions where solubility and stability are crucial, facilitating the synthesis and purification of various chemicals .
- Thermal Fluid Formulations : The compound is employed in thermal fluid applications due to its thermal stability and low volatility, making it ideal for heat transfer processes .
Resin Production
The demand for this compound in resin production has been increasing significantly. This compound is integral in:
- Adhesives and Sealants : It acts as a solvent that helps dissolve polymer components, enhancing the viscosity and bonding strength of adhesives and sealants .
- Coating Compositions : Its excellent solvency power allows it to be used in paint formulations, improving the dispersion of pigments and additives, which enhances the durability and performance of coatings .
Printing Industry
In the printing sector, this compound is utilized as a solvent for various inks, notably gravure and flexographic inks. Its properties contribute to:
- Ink Formulation : It dissolves pigments effectively, ensuring optimal color intensity and print quality. Additionally, its slow evaporation rate allows for longer working times during printing processes .
Environmental Applications
Recent studies have explored this compound's role in environmental remediation:
- Biodegradation Studies : Research indicates that this compound can serve as a carbon source for certain bacteria, enhancing microbial degradation processes. This application is significant for bioremediation efforts aimed at cleaning up hydrocarbon-contaminated sites .
Agrochemical Production
This compound is also utilized in the formulation of agrochemicals:
- Pesticide Manufacturing : It acts as a solvent in pesticide formulations, aiding in the effective delivery of active ingredients to target pests .
Automotive and Industrial Cleaning
Due to its high solvency power, this compound finds applications in cleaning products:
- Degreasers and Cleaners : It is effective in removing oils, greases, and other stubborn contaminants from surfaces without leaving harmful residues .
Case Study 1: this compound in Paint Formulations
A study conducted on the use of this compound in paint formulations demonstrated that incorporating this solvent improved the dispersion of pigments significantly compared to traditional solvents. The resulting paints exhibited enhanced durability and resistance to environmental factors.
Case Study 2: Bioremediation Using this compound
Research involving Acinetobacter calcoaceticus M1B showed that this compound could enhance microbial cell surface hydrophobicity, leading to improved degradation rates of hydrocarbons in contaminated environments. The addition of plant extracts further boosted microbial activity, indicating potential applications in bioremediation strategies .
Market Trends
The global market for this compound is projected to grow significantly due to rising demand across various sectors:
Mechanism of Action
The mechanism of action of butylbenzene involves its interaction with various molecular targets and pathways. In oxidation reactions, this compound is converted to butyrophenone through the action of oxidizing agents such as potassium permanganate . In electrophilic aromatic substitution reactions, the butyl group on the benzene ring directs the incoming electrophile to specific positions on the ring, influencing the reactivity and selectivity of the reaction .
Comparison with Similar Compounds
Butylbenzene can be compared with other alkylbenzenes such as:
Propylbenzene: Similar in structure but with a propyl group instead of a butyl group. It has a lower molecular weight and different physical properties.
Pentylbenzene: Contains a pentyl group, making it larger and heavier than this compound.
Hexylbenzene: Contains a hexyl group, further increasing its molecular weight and altering its physical properties.
Uniqueness: this compound’s unique properties arise from the specific positioning of the butyl group on the benzene ring, which influences its reactivity and applications in various fields .
Biological Activity
Butylbenzene, a member of the alkylbenzene family, has garnered attention for its biological activity and potential toxicological effects. This article delves into the biological mechanisms, toxicity studies, and relevant case studies surrounding this compound, particularly focusing on its effects in various biological systems.
This compound is an aromatic hydrocarbon with the molecular formula . It exists in several isomeric forms, including n-butylbenzene and sec-butylbenzene, each exhibiting distinct biological activities.
-
Reactive Oxygen Species (ROS) Formation :
- In vitro studies have shown that n-butylbenzene induces the formation of ROS in cerebellar granular cells at concentrations above 313 µM, leading to cytotoxic effects characterized by apoptosis and necrosis .
- Similar effects were observed in human neutrophil granulocytes at concentrations starting from 200 µM .
-
Cytochrome P450 Induction :
- n-Butylbenzene acts as a ligand for cytochrome P450 enzymes, inducing their activity in rat liver microsomes. This induction correlates with the length of the alkyl side chain, affecting the hydroxylation of testosterone .
- Studies indicated that daily intraperitoneal doses of n-butylbenzene increased metabolic activity against various substrates in liver microsomes .
-
Toxicological Effects :
- In a two-generation reproductive toxicity study on rats, exposure to n-butylbenzene at 300 mg/kg body weight resulted in increased kidney weights and hepatocellular hypertrophy .
- The observed changes in organ weights were deemed adaptive rather than adverse, indicating potential for metabolic adaptation rather than direct toxicity .
Acute and Chronic Toxicity
- Acute Toxicity : Studies have shown that no mortality occurred in animals treated with sec-butylbenzene at varying doses, indicating a relatively low acute toxicity profile .
- Chronic Toxicity : Long-term exposure studies revealed alterations in organ weights, particularly an increase in liver and kidney weights among treated groups. A NOAEL (No Observed Adverse Effect Level) of 100 mg/kg-day was identified for n-butylbenzene based on reproductive outcomes .
Case Study 1: Reproductive Toxicity
In a study assessing reproductive toxicity, rats were exposed to n-butylbenzene. The findings indicated significant increases in thymus weight in F2 females at higher exposure levels, suggesting potential endocrine disruption .
Case Study 2: ROS-Induced Cytotoxicity
Research focused on the cytotoxic effects of n-butylbenzene on neural cells demonstrated that exposure led to increased ROS production, which was linked to cell death mechanisms .
Data Tables
Q & A
Basic Research Questions
Q. What are the primary methods for synthesizing and characterizing n-butylbenzene in laboratory settings?
- Methodology : n-Butylbenzene is typically synthesized via Friedel-Crafts alkylation of benzene with 1-chlorobutane using AlCl₃ as a catalyst. Post-synthesis, characterization employs gas chromatography-mass spectrometry (GC-MS) for purity analysis and nuclear magnetic resonance (NMR) for structural confirmation. For isotopic studies (e.g., deuterated analogs like n-butylbenzene-d₅), mass spectrometry and isotopic ratio monitoring are critical .
- Key Data :
Property | Value | Reference |
---|---|---|
CAS RN | 104-51-8 | |
Molecular Formula | C₁₀H₁₄ | |
Boiling Point | 183°C |
Q. How do thermodynamic properties of butylbenzene influence its phase behavior in solvent systems?
- Methodology : Use gas-liquid chromatography (GLC) with polarizable stationary phases (e.g., QBABuS or QBAFOS) to measure partition coefficients. Thermodynamic modeling (e.g., partial molar Gibbs free energy calculations) explains interactions in mixed-solvent systems .
- Data Contradictions : Linear regression models for this compound’s temperature-dependent retention indices may show lower correlation coefficients (e.g., r = 0.991) compared to other hydrocarbons, necessitating error analysis and model refinement .
Q. What safety protocols are essential for handling this compound in laboratory environments?
- Methodology : Follow OSHA guidelines for volatile organic compounds (VOCs): use fume hoods, wear nitrile gloves, and avoid ignition sources. Waste must be segregated and processed by certified hazardous waste facilities. Detailed safety data, including toxicity thresholds, should be documented in experimental reports .
Advanced Research Questions
Q. How can isomer-specific effects of this compound derivatives be systematically studied in environmental matrices?
- Methodology : Deploy deuterated internal standards (e.g., n-butylbenzene-d₅) in environmental samples to correct for matrix effects during GC-MS analysis. Compare isomer retention times and fragmentation patterns to differentiate tert-butylbenzene and sec-butylbenzene in complex mixtures .
- Data Challenges : Isomers with similar polarity (e.g., tert-butylbenzene vs. n-butylbenzene) require high-resolution columns (e.g., DB-5MS) and tandem MS for unambiguous identification .
Q. What experimental strategies resolve contradictions in this compound’s solvent strength parameters across different studies?
- Methodology : Conduct comparative studies using standardized solvent strength parameters (e.g., methylene selectivity) under controlled temperatures. Address discrepancies by calibrating instruments with certified reference materials and validating methods via inter-laboratory reproducibility tests .
- Example : Conflicting VL (phase loading) values for this compound in liquid organic salts may arise from variations in column temperature or stationary phase composition. Replicate experiments under identical conditions to isolate variables .
Q. How can green chemistry principles be applied to reduce this compound’s environmental footprint in synthetic pathways?
- Methodology : Replace traditional alkylation catalysts (e.g., AlCl₃) with recyclable ionic liquids or heterogeneous catalysts (e.g., zeolites). Assess solvent recovery efficiency and life-cycle toxicity using tools like E-Factor or GREENER metrics .
- Research Gap : Limited data exist on biodegradation pathways of this compound isomers. Propose studies using microbial consortia from hydrocarbon-contaminated sites to explore enzymatic degradation mechanisms .
Q. Methodological Best Practices
Q. How to ensure reproducibility in this compound-based experiments?
- Guidelines :
- Document all synthetic steps, including catalyst activation and reaction quenching methods .
- Report purity grades (e.g., ≥99% for GC standards) and storage conditions (e.g., 0–6°C for deuterated analogs) .
- Use IUPAC nomenclature consistently and cite spectral databases (e.g., PubChem CID: 7705) for structural verification .
Q. What statistical approaches are recommended for analyzing contradictory data in this compound research?
- Approach : Apply principal component analysis (PCA) to identify outliers in retention index datasets. Use Bayesian inference to model uncertainty in solvent strength parameters .
Q. Tables for Key Reference Data
Parameter | Value | Application | Reference |
---|---|---|---|
LogP (octanol-water) | 4.2 | Solvent partitioning studies | |
Density at 20°C | 0.86 g/cm³ | Thermodynamic modeling | |
Vapor Pressure | 1.2 mmHg at 25°C | Environmental fate analysis |
Properties
IUPAC Name |
butylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKPCBLVNKHBMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
Record name | N-BUTYLBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2679 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022472 | |
Record name | Butylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-butylbenzene appears as a colorless liquid. Less dense than water and insoluble in water. Used to make plastics and as a solvent., Colorless liquid; [Hawley] | |
Record name | N-BUTYLBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2679 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | n-Butylbenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8263 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
183.3 °C | |
Record name | n-BUTYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7211 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
160 °F (NFPA, 2010), 160 °F (71 °C) (open cup) | |
Record name | N-BUTYLBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2679 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | n-BUTYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7211 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Miscible with alcohol, ether, benzene, In water, 11.8 mg/L @ 25 °C | |
Record name | n-BUTYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7211 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8601 g/cu cm @ 20 °C | |
Record name | n-BUTYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7211 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
4.6 (Air=1) | |
Record name | n-BUTYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7211 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.06 [mmHg], 1.06 mm Hg @ 25 °C | |
Record name | n-Butylbenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8263 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | n-BUTYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7211 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
In the present study /the authors have/ examined the effects of hydrocarbons on the formation of reactive oxygen species (ROS) in human neutrophil granulocytes in vitro. We found that hydrocarbons induce ROS formation in a concentration-dependent manner and that the ROS-inducing potency increases with increasing number of carbon atoms in the structure. In general, aromatic hydrocarbons were less potent inducers of ROS than aliphatic and cyclic hydrocarbons. The most potent compound in each group, t-butylcyclohexane, n-decane, and n-butylbenzene, were chosen for mechanistic studies. ROS formation was inhibited by the MEK1/2 inhibitor U0126, the tyrosine kinase inhibitor erbstatin-A, and the phosphatidylinositol-3 kinase inhibitor wortmannin. The involvement of the ERK1/2 pathway was confirmed by Western blot analysis of phosphorylated ERK1/2. The study revealed only small differences in the mechanisms involved for the three compounds. The responses were not affected by Pertussis toxin, indicating that Gi-protein coupled receptors are not involved in neutrophil activation after hydrocarbon exposure. Based on these findings we propose a mechanism involving tyrosine kinases, PI3 kinase, and the ERK1/2 pathway, leading to activation of the NADPH oxidase and production of ROS in neutrophils stimulated by organic solvents. | |
Record name | n-BUTYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7211 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
104-51-8 | |
Record name | N-BUTYLBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2679 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Butylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | n-Butylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butylbenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8465 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, butyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.918 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8XZ2901RZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | n-BUTYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7211 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-87.9 °C | |
Record name | n-BUTYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7211 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.